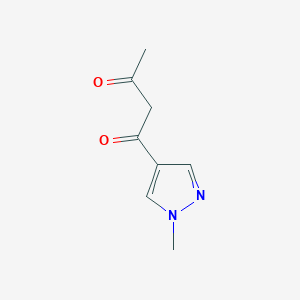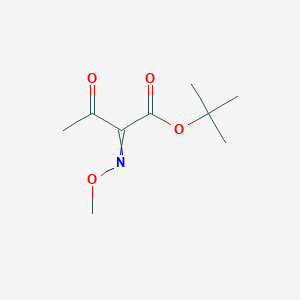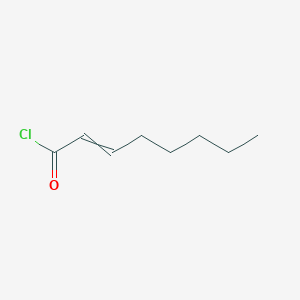
2-(Cyclopentyloxy)-4-methoxybenzoic acid
Overview
Description
2-(Cyclopentyloxy)-4-methoxybenzoic acid (2-CPMB) is an organic compound belonging to the class of phenylacetic acid derivatives. It is a white solid with a molecular weight of 212.24 g/mol. 2-CPMB is a versatile synthetic intermediate used in the preparation of a variety of pharmaceuticals and agrochemicals. It is also a useful reagent in organic synthesis.
Mechanism of Action
2-(Cyclopentyloxy)-4-methoxybenzoic acid is an organic compound with a variety of biochemical and physiological effects. It acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain. This inhibition of MAO can lead to increased levels of neurotransmitters, such as serotonin and dopamine, in the brain, which can have a variety of effects, including antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its MAO inhibitory effects, it has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have anti-tumor and anti-cancer effects, as well as antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-(Cyclopentyloxy)-4-methoxybenzoic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low toxicity, which makes it a safe and effective reagent for use in the laboratory. However, it is also relatively unstable, which can make it difficult to work with in certain experiments. In addition, it is relatively insoluble in water, which can make it difficult to dissolve and use in aqueous solutions.
Future Directions
There are a number of potential future directions for research involving 2-(Cyclopentyloxy)-4-methoxybenzoic acid. One potential direction is to explore its potential as a therapeutic agent, particularly in the treatment of neurological and psychiatric disorders. Another potential direction is to explore its potential as an anti-cancer agent, as it has been found to have anti-tumor and anti-cancer effects. Additionally, further research could be done to explore its potential as an antioxidant and neuroprotective agent. Finally, further research could be done to explore its potential as a synthetic intermediate in the preparation of a variety of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Cyclopentyloxy)-4-methoxybenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyrrolidines, indoles, and thiazoles. In addition, it has been used in the synthesis of a variety of polymers, including polyamides and polyesters.
properties
IUPAC Name |
2-cyclopentyloxy-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-10-6-7-11(13(14)15)12(8-10)17-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGHWSJAZDNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)







![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)